1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone
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Overview
Description
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone is an organic compound characterized by the presence of bromine atoms and sulfonyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone typically involves the reaction of 4-bromobenzene with sulfonyl chloride under controlled conditions. The process may include steps such as:
Step 1: Bromination of benzene to form 4-bromobenzene.
Step 2: Sulfonylation using sulfonyl chloride in the presence of a base like pyridine.
Step 3: Coupling of the sulfonylated intermediate with a propanone derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone
- 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
- 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
Uniqueness: 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone is unique due to the presence of two bromine atoms, which can enhance its reactivity and binding properties. The sulfonyl group also contributes to its chemical stability and potential biological activity.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-bromophenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWZYNTTZWHZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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